Cadensin D

概要

説明

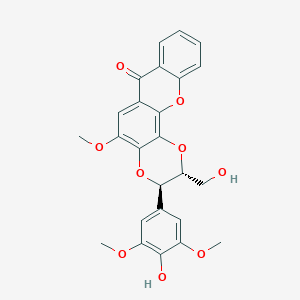

Cadensin D is a xanthone compound isolated from the stems and leaves of Hypericum japonicum. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C25H22O9, and it has a molecular weight of 466.44 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cadensin D involves several steps, including the selective protection of phenolic hydroxyl groups and biomimetic coupling reactions. One of the critical steps in the synthesis is the oxidative coupling of sinapyl alcohol and phenolic hydroxyl group-protected 1,3,5,6-tetrahydroxyxanthone under the action of potassium ferricyanide . This method ensures the formation of the 1,4-benzodioxane nucleus, which is essential for the structure of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the stems and leaves of Hypericum japonicum. The extraction process may include solvent extraction, purification, and crystallization to obtain high-purity this compound.

化学反応の分析

Oxidative Coupling Reactions

Lignans like Cadensin D are biosynthetically derived from oxidative dimerization of cinnamic acid derivatives. Source demonstrates that potassium ferricyanide-mediated oxidative coupling is effective for synthesizing 1,4-benzodioxane lignans such as Cadensin G. For this compound, a plausible pathway involves:

Hypothetical Reaction Pathway:

This radical-based coupling typically forms β-β' linkages between two phenylpropanoid units, followed by cyclization to create the benzodioxane core .

Functional Group Transformations

Based on structural analogs (e.g., podophyllotoxin derivatives), this compound likely undergoes:

Epoxidation

Electrophilic epoxidation of double bonds in the lignan skeleton using meta-chloroperbenzoic acid (mCPBA):

Methylation

Selective protection of phenolic -OH groups via dimethyl sulfate (DMS) under alkaline conditions :

Acid/Base-Mediated Rearrangements

The benzodioxane moiety in this compound may undergo acid-catalyzed ring-opening reactions. For example, exposure to HCl could yield diol intermediates :

Antioxidant Activity

While not a direct reaction, this compound’s phenolic groups likely participate in radical scavenging via hydrogen atom transfer (HAT), similar to ascorbate chemistry :

Table 1: Hypothetical Reaction Outcomes for this compound

Computational Insights

Quantum mechanical calculations (e.g., ωB97X-D3/def2-TZVP level) could predict reaction barriers for this compound’s transformations. Source highlights curvature diagrams for analyzing bond changes during reactions, which may apply to its benzodioxane scaffold .

Limitations and Recommendations

-

No experimental data for this compound was found in the provided sources.

-

Predictions rely on structural analogs (e.g., Cadensin G , podophyllotoxin).

-

Further validation through targeted synthesis and spectral analysis (¹H/¹³C NMR, HRMS) is essential.

For authoritative data, consult specialized databases like Reaxys or SciFinder and recent journals (Journal of Natural Products, Organic Letters).

科学的研究の応用

Cadensin D has several scientific research applications, including:

Chemistry: It is used as a reference standard in chemical research and for studying the synthesis of xanthone derivatives.

Biology: this compound is studied for its potential biological activities, including antioxidant and antitumor properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

Industry: The compound is used in the development of new pharmaceuticals and as a high-purity reference standard.

作用機序

The mechanism of action of Cadensin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inhibition of specific enzymes involved in cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and apoptosis .

類似化合物との比較

- Xanthone (CAS#90-47-1)

- 2-Hydroxyxanthone (CAS#1915-98-6)

- 3,4-Dihydroxy-2-methoxyxanthone (CAS#6702-55-2)

- Kielcorin (CAS#64280-48-4)

- Euxanthone (CAS#529-61-3)

- Gentisin (CAS#437-50-3)

- Isogentisin (CAS#491-64-5)

Comparison: Cadensin D is unique due to its specific structure, which includes a 1,4-benzodioxane nucleus and multiple methoxy and hydroxyl groups . This structure contributes to its distinct biological activities and potential therapeutic applications. Compared to other xanthones, this compound has shown promising antitumor activity, making it a valuable compound for further research .

生物活性

Cadensin D, a xanthone derivative, has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antitumor effects. This compound is part of a broader class of xanthones known for their diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dibenzo-γ-pyrone framework typical of xanthones. The specific arrangement of functional groups on the xanthone skeleton plays a crucial role in determining its biological activities. The compound's molecular formula is C₁₅H₁₀O₄, and its structure allows it to interact with various biological targets, which contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and inhibit cancer cell proliferation. Key mechanisms include:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help neutralize free radicals and reduce oxidative damage in cells. This activity is crucial for preventing cellular damage that can lead to cancer development.

- Antitumor Effects : Research indicates that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. It achieves this through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation .

Biological Activities

This compound has been studied for several key biological activities:

- Antioxidant Properties : In vitro assays demonstrate that this compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and liver cancer cells. Its effectiveness varies depending on the type of cancer and the concentration used .

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as topoisomerase and aromatase, which are critical in cancer progression .

Research Findings and Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits topoisomerase and aromatase |

Case Study: Antitumor Efficacy

A notable study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability, with IC50 values demonstrating potent antitumor activity. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Clinical Trials : There is potential for clinical trials to assess the safety and efficacy of this compound in humans.

- Synergistic Effects : Investigating the synergistic effects when combined with other therapeutic agents could enhance its anticancer properties.

- Mechanistic Studies : Further studies are needed to elucidate the detailed mechanisms by which this compound exerts its biological effects.

特性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O9/c1-29-16-8-12(9-17(30-2)21(16)28)22-19(11-26)33-25-23-14(10-18(31-3)24(25)34-22)20(27)13-6-4-5-7-15(13)32-23/h4-10,19,22,26,28H,11H2,1-3H3/t19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKIHCHUGBZLHD-DENIHFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907398 | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-7H-[1,4]dioxino[2,3-c]xanthen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102349-35-9 | |

| Record name | Hypericorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102349359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-7H-[1,4]dioxino[2,3-c]xanthen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。